AR-42

Vue d'ensemble

Description

Il appartient à la classe des composés de phénylbutyrate liés à l'hydroxamate et a montré des activités antitumorales et antiangiogéniques significatives dans divers modèles de cancer . AR-42 est actuellement en cours d'évaluation dans des essais cliniques de phase 1 et 2 pour son efficacité dans le traitement des tumeurs malignes hématologiques et solides .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de l'AR-42 implique plusieurs étapes clés :

Installation d'un cycle cycloalkyle sur le carbone α-benzylique : Cette étape est cruciale pour l'intégrité structurale du composé.

Synthèse d'acides carboxyliques quaternaires : Cela implique la préparation d'amides de l'éthyl 4-aminobenzoate.

Conversion des esters méthyliques/éthyliques en acides hydroxamiques : Ceci est réalisé en utilisant la méthode générale D, qui implique l'utilisation de réactifs tels que l'éthyl 4-(3-méthyl-2-phénylbutanamido)benzoate.

Méthodes de Production Industrielle : La production industrielle d'this compound implique généralement une synthèse à grande échelle utilisant des réactions à micro-ondes. Les réactifs sont achetés auprès de fournisseurs tels que Sigma-Aldrich, Combi-Blocks Inc. ou Chem-Impex International Inc. Le produit final est caractérisé à l'aide de techniques telles que la spectroscopie RMN 1H .

Analyse Des Réactions Chimiques

Types de Réactions : AR-42 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cela implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et Conditions Communs :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation d'this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique :

Médecine : This compound est évalué pour son potentiel comme agent thérapeutique dans le traitement de divers cancers, notamment le carcinome épidermoïde de l'œsophage, le cancer du pancréas et le cancer du côlon .

5. Mécanisme d'Action

This compound exerce ses effets en inhibant l'activité des histone désacétylases, conduisant à l'accumulation d'histones acétylées et d'autres protéines. Ceci entraîne le remodelage de la chromatine et la restauration de l'activité transcriptionnelle des gènes impliqués dans la régulation du cycle cellulaire, l'apoptose et la différenciation . This compound module également plusieurs voies de signalisation, y compris la voie PI3K/Akt, et induit la production d'espèces réactives de l'oxygène, conduisant à des dommages à l'ADN et à l'apoptose .

Applications De Recherche Scientifique

AR-42 (also known as OSU-HDAC42) is a broad-spectrum deacetylase inhibitor of both histone and non-histone proteins . It has shown promising activity in scientific research, particularly in cancer treatment and neurological applications .

Scientific Research Applications

Cancer Treatment:

- This compound has demonstrated greater potency and activity in solid tumors and hematological malignancies, including chronic lymphocyte leukemia (CLL), B-cell lymphoma, prostate, and ovarian cancers .

- It functions as a pan-HDAC inhibitor with an IC50 of 16-30 nM .

- This compound treatment induces histone hyperacetylation and p21WAF/CIP1 overexpression, inhibits the gp130/Stat3 pathway, and induces apoptosis and cell cycle arrest in multiple myeloma cells .

- It modulates several apoptosis inhibitors and cell survival regulators, such as Akt, Bcl-xL, Bax, Ku70, and survivin, and exerts potent antitumor activity against multiple tumor types, including human prostate and hepatic cancers, partially through PI3K/Akt pathway inhibition .

Neurological Applications:

- This compound has been designated an orphan drug by the FDA for treating meningioma and schwannoma of the central nervous system .

- A study indicated that this compound inhibits primary meningioma cells and the benign meningioma cell line, Ben-Men-1, with IC50 values of 1.5 µM and 1.0 µM, respectively .

- This compound treatment induced cell-cycle arrest at G2 and apoptosis in both vestibular schwannomas (VS) and meningioma cells .

- In vivo treatment with this compound inhibited the growth of schwannoma xenografts, induced apoptosis, and decreased Akt activation .

Clinical Trials and Studies:

- This compound has been used in trials studying the treatment of Meningioma, Acoustic Neuroma, Testicular Lymphoma, Intraocular Lymphoma, and Vestibular Schwannoma .

- A phase 1 trial investigated the safety and tolerability of this compound in patients with advanced solid tumors, including neurofibromatosis type 2-associated meningiomas and schwannomas (NF2) . The trial aimed to define the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) .

While specific, detailed case studies were not available in the provided search results, the following points highlight the potential applications of this compound based on clinical and preclinical findings:

- Meningioma and Schwannoma Treatment: this compound has shown potent growth inhibitory activity in schwannoma and meningioma cells, suggesting its potential as a treatment for NF2-associated tumors . The FDA has designated this compound as an orphan drug for these conditions .

- Solid Tumors: Clinical trials have explored the safety and tolerability of this compound in patients with advanced solid tumors, demonstrating its potential in managing these conditions .

- Hematological Malignancies: Preclinical studies indicate that this compound has greater potency and activity in hematological malignancies, including chronic lymphocyte leukemia and B-cell lymphoma .

Mécanisme D'action

AR-42 exerts its effects by inhibiting the activity of histone deacetylases, leading to the accumulation of acetylated histones and other proteins. This results in chromatin remodeling and the restoration of transcriptional activity of genes involved in cell cycle regulation, apoptosis, and differentiation . This compound also modulates several signaling pathways, including the PI3K/Akt pathway, and induces the production of reactive oxygen species, leading to DNA damage and apoptosis .

Comparaison Avec Des Composés Similaires

AR-42 est comparé à d'autres inhibiteurs de la HDAC tels que la vorinostat, la trichostatine A et le depsipeptide. Bien que tous ces composés inhibent l'activité de la HDAC, this compound est unique dans ses activités antitumorales et antiangiogéniques puissantes . Il présente également un spectre d'activité plus large contre les tumeurs malignes hématologiques et solides .

Composés Similaires :

Vorinostat : Un autre inhibiteur de la HDAC avec une activité antitumorale.

Trichostatine A : Un inhibiteur puissant de la HDAC utilisé dans la recherche sur le cancer.

Depsipeptide : Un inhibiteur de la HDAC tétrapeptide cyclique avec des propriétés antitumorales.

Activité Biologique

AR-42 is a novel histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various cancers. This compound exhibits a range of biological activities, primarily through the modulation of gene expression related to cell cycle regulation, apoptosis, and cancer cell invasiveness. This article synthesizes findings from recent studies to provide a comprehensive overview of this compound's biological activity, including detailed research findings, case studies, and data tables.

This compound functions primarily as an HDAC inhibitor, which plays a crucial role in the regulation of histone acetylation—a key process in gene expression. By inhibiting HDACs, this compound alters the acetylation status of histones, leading to changes in chromatin structure and subsequent transcriptional activation or repression of target genes involved in cell growth and survival.

Key Mechanisms:

- Cell Cycle Arrest : this compound induces G2/M phase cell cycle arrest in various cancer cell lines. It affects the expression of cyclins and cyclin-dependent kinases (Cdks), particularly decreasing levels of cyclin B1 and Cdk1 while increasing p21 expression .

- Induction of Apoptosis : The compound triggers apoptosis through both caspase-dependent and caspase-independent pathways. It generates reactive oxygen species (ROS) and causes DNA damage, which are critical signals for initiating apoptosis .

- Inhibition of Cell Invasiveness : this compound has demonstrated the ability to reduce cancer cell aggressiveness in vitro and in vivo, thereby inhibiting metastasis .

Antitumor Activity Across Different Cancers

This compound has shown promising antitumor effects in multiple cancer types including pancreatic cancer, colon cancer, hepatocellular carcinoma (HCC), and neurofibromatosis-associated tumors.

Table 1: Summary of Antitumor Activity

| Cancer Type | In Vitro IC50 (μM) | In Vivo Efficacy | Key Findings |

|---|---|---|---|

| Pancreatic Cancer | 0.5 - 2.0 | Significant tumor growth inhibition | Induces G2/M arrest, apoptosis via ROS generation |

| Colon Cancer | 0.9 | Dramatic inhibition of SW-620 xenografts | Induces ceramide production linked to cytotoxicity |

| Hepatocellular Carcinoma | ~0.9 | Not specified | Induces apoptosis through HDAC5 inhibition |

| Neurofibromatosis Tumors | Not specified | Slowed tumor growth | Concentrated in tumors; decreased p-AKT levels |

Case Studies

- Pancreatic Cancer Study :

- Colon Cancer Study :

- Hepatocellular Carcinoma :

- Clinical Trials :

Propriétés

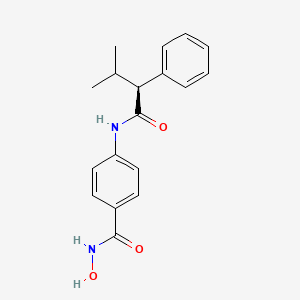

IUPAC Name |

N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMIXXKAWNLXOC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042678 | |

| Record name | OSU-HDAC42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935881-37-1 | |

| Record name | AR-42 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935881371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-42 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REC-2282 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0GG29V0AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of AR-42?

A1: this compound primarily targets histone deacetylases (HDACs), particularly Class I and IIB HDACs. [, ] This inhibition leads to increased histone acetylation, affecting gene expression and various cellular processes. [, , ]

Q2: How does this compound impact cancer cells?

A2: this compound exhibits potent anti-tumor activity by inducing apoptosis, cell-cycle arrest, and inhibiting angiogenesis in various cancer cell lines. [, , , , ] It accomplishes this by modulating multiple signaling pathways, including those involving p53, p21, Stat3, and the IL-6 receptor. [, , , ]

Q3: Does this compound affect CD44 expression?

A3: Yes, research shows that this compound treatment significantly decreases CD44 expression in multiple myeloma cells. [, ] This downregulation is partly mediated by miR-9-5p, which targets IGF2BP3, a protein that stabilizes CD44 mRNA. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: While this information is not explicitly provided in the provided abstracts, it is publicly available. The molecular formula of this compound is C18H20N2O3 and its molecular weight is 312.36 g/mol.

Q5: Does this compound possess any catalytic properties?

A7: this compound is not reported to have direct catalytic properties. Its mechanism of action primarily involves inhibiting the enzymatic activity of HDACs, leading to downstream cellular effects. [, , ]

Q6: Have any computational studies been conducted on this compound?

A8: Yes, computational modeling studies, including molecular docking, have been employed to investigate the binding mode of this compound and its derivatives with HDAC1. [] These studies provided insights into the structure-activity relationship and identified promising structural features for enhanced inhibitory activity. []

Q7: How do structural modifications impact the activity of this compound?

A9: Studies exploring the SAR of this compound derivatives revealed that incorporating specific structural features, like a cycloalkyl group linked via a quaternary carbon atom, significantly increased potency against Class I HDACs and cytotoxicity against cancer cell lines. [] This modification also resulted in reduced toxicity towards normal human cells. []

Q8: What is the pharmacokinetic profile of this compound?

A11: Preclinical studies in rodents revealed that this compound exhibits favorable pharmacokinetic properties, including rapid absorption, good oral bioavailability (26% in mice and 100% in rats), and high uptake in lymphoid tissues, spleen, and bone marrow. [, ] The time to reach peak plasma concentration (Tmax) varied from 1.5 to 4 hours. []

Q9: Are there any differences in pharmacokinetics between the R- and S-enantiomers of this compound?

A12: Yes, the S-enantiomer (S-AR-42) demonstrated greater activity and a longer terminal half-life compared to the R-enantiomer in preclinical studies. [] This finding highlights the importance of stereochemistry in this compound's pharmacological activity.

Q10: What is the in vitro efficacy of this compound in different cancer models?

A13: this compound has demonstrated potent in vitro activity against various cancer cell lines, including those derived from leukemia, lymphoma, myeloma, esophageal cancer, breast cancer, pancreatic cancer, and embryonal carcinoma. [, , , , , , , , , , , , , , , , , ] It effectively inhibits cell proliferation, induces apoptosis, and reduces cell viability at low micromolar concentrations. [, , , , , , ]

Q11: Has this compound demonstrated efficacy in in vivo models?

A14: Yes, this compound has shown promising results in preclinical animal models of various cancers, including leukemia, lymphoma, myeloma, esophageal cancer, pancreatic cancer, meningioma, and mast cell disease. [, , , , , , , , , ] It significantly reduces tumor growth, prolongs survival, and ameliorates cachexia-associated symptoms. [, , , , , , , ]

Q12: Have any clinical trials been conducted with this compound?

A15: Yes, this compound has been evaluated in phase I and II clinical trials for multiple myeloma, leukemia, lymphoma, and solid tumors, demonstrating safety and preliminary evidence of clinical activity. [, , , , , ]

Q13: Are there any known resistance mechanisms to this compound?

A16: While specific resistance mechanisms to this compound have not been extensively characterized in the provided abstracts, research suggests that it might help overcome resistance to other drugs like lenalidomide in multiple myeloma by downregulating CD44 expression. [, ] Further investigation is needed to fully understand potential resistance mechanisms.

Q14: Have any biomarkers been identified for this compound efficacy?

A20: Research suggests that CD44 levels could be a potential biomarker for this compound efficacy, as its downregulation is associated with increased sensitivity to lenalidomide in multiple myeloma. [, ] Further investigation is needed to validate this finding and explore other potential biomarkers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.